molecular formula C18H20ClIN2O2 B6043116 4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol

Cat. No.: B6043116
M. Wt: 458.7 g/mol
InChI Key: QDCNLAHPFNWCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol is a complex organic compound that features a piperazine ring, a chlorophenyl group, an iodine atom, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with ethylene glycol to form 3-chlorophenylpiperazine.

    Introduction of the Iodine Atom: The next step is the iodination of 2-hydroxy-6-methoxyphenol using iodine and a suitable oxidizing agent such as sodium iodate.

    Coupling Reaction: Finally, the iodinated phenol is coupled with the piperazine derivative using a suitable coupling agent like formaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols or piperazines.

Scientific Research Applications

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antipsychotic, antidepressant, and anti-inflammatory agent.

    Biological Research: The compound is used in studies related to receptor binding and signal transduction pathways.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules for pharmaceutical development.

Mechanism of Action

The mechanism of action of 4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol involves its interaction with various molecular targets:

    Receptor Binding: The compound may bind to serotonin and dopamine receptors, modulating neurotransmitter activity.

    Signal Transduction: It can influence intracellular signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol
  • 4-[[4-(3-bromophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol

Uniqueness

The presence of the 3-chlorophenyl group and the specific substitution pattern on the phenol ring make 4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol unique. These structural features contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClIN2O2/c1-24-17-10-13(9-16(20)18(17)23)12-21-5-7-22(8-6-21)15-4-2-3-14(19)11-15/h2-4,9-11,23H,5-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCNLAHPFNWCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.